(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, more commonly known as AZD5153, is a potent and selective bromodomain and extra-terminal domain (BET) inhibitor. [, ] This compound exhibits a unique bivalent binding mode, allowing it to simultaneously engage both bromodomains of the BET protein BRD4. [, ] This bivalent binding property distinguishes AZD5153 from previously described monovalent BET inhibitors and translates to enhanced cellular and antitumor activity. [, ] Researchers primarily utilize AZD5153 as a tool to investigate the biological functions of BRD4 and its role in various cellular processes, including gene expression, DNA replication, and DNA damage response. [, ]
The synthesis of AZD5153 is described in detail in the paper "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)." [] The synthetic route involves a multi-step process starting from commercially available materials. Key steps include a Suzuki coupling reaction to assemble the core structure and a final chiral separation to obtain the desired enantiomer, (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one.
AZD5153 possesses a characteristic bivalent structure, composed of two triazolopyridazine moieties linked by a flexible linker. [, ] These triazolopyridazine units mimic acetylated lysine residues and interact with the bromodomains of BRD4. [, ] The (3R) configuration of the chiral center within the linker region is crucial for optimal binding affinity and selectivity towards BRD4.
AZD5153 exerts its biological effects by selectively binding to the bromodomains of BRD4, disrupting its interaction with acetylated lysine residues on histones. [, , ] This disruption prevents BRD4 from associating with chromatin, consequently inhibiting the transcription of downstream target genes involved in various cellular processes. [, , ] These downstream targets often include oncogenes such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1, which are frequently dysregulated in cancer cells. [, , , ]
The physicochemical properties of AZD5153, while not extensively discussed in the provided literature, are crucial for its biological activity and pharmacokinetic profile. [] The compound's bivalent structure and the nature of its chemical moieties contribute to its high affinity and selectivity for BRD4. [] These structural features also influence its solubility, membrane permeability, and metabolic stability, ultimately impacting its distribution and efficacy in biological systems.
Cancer Research: AZD5153 has demonstrated significant antitumor activity in various preclinical models of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL). [, , ] The compound has also shown activity against solid tumors such as prostate cancer, hepatocellular carcinoma, colorectal cancer, and osteosarcoma. [, , , , , , ] Researchers are exploring AZD5153's potential as a single agent and in combination therapies with other anticancer drugs like PARP inhibitors, BTK inhibitors, and immune checkpoint inhibitors. [, , , , , , ]
Immunology Research: AZD5153 has been investigated for its potential to modulate immune responses in the context of cancer immunotherapy. Studies have shown that AZD5153 can enhance antitumor immunity by reprogramming tumor-associated macrophages from an M2 to an M1-like phenotype. [] This phenotypic switch leads to increased production of pro-inflammatory cytokines and enhances the activation of CD8+ cytotoxic T lymphocytes. [] These findings suggest that AZD5153 could potentially be used to enhance the efficacy of immune checkpoint inhibitors in cancer treatment. []
Epigenetics Research: As a potent and selective BET inhibitor, AZD5153 is a valuable tool for studying the role of BRD4 in regulating gene expression and chromatin remodeling. [, , ] Researchers use AZD5153 to dissect the complex interplay between BRD4 and other epigenetic regulators and how these interactions contribute to various biological processes, including development, differentiation, and disease pathogenesis. [, , ]
Biomarker Development: Identifying reliable biomarkers that can predict response to AZD5153 treatment will be essential for patient selection and personalized therapy. []
Combination Therapies: Investigating the synergistic potential of AZD5153 with other anticancer agents, particularly those targeting complementary pathways, holds significant promise for improving treatment outcomes. [, , , , , , ]
Mechanism-Based Resistance: Understanding the mechanisms underlying acquired resistance to AZD5153 will be crucial for developing strategies to overcome treatment resistance and improve long-term efficacy. [, ]
Expanding Applications: Exploring the therapeutic potential of AZD5153 in other disease areas beyond cancer, such as inflammatory and autoimmune disorders, is an area of active research. [, ]
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7
CAS No.: 23731-39-7